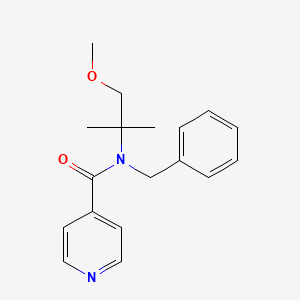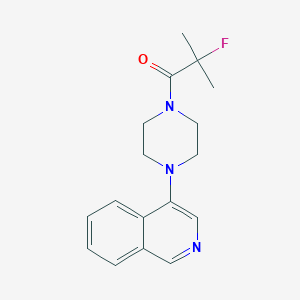![molecular formula C16H15F3N2O3 B7678948 N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7678948.png)
N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(trifluoromethyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(trifluoromethyl)pyridine-3-carboxamide, also known as THP-1, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. This compound belongs to the class of pyridine carboxamides and has been studied extensively for its mechanism of action and its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(trifluoromethyl)pyridine-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(trifluoromethyl)pyridine-3-carboxamide in lab experiments is its potential therapeutic properties. This compound has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Orientations Futures
There are several future directions for the study of N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(trifluoromethyl)pyridine-3-carboxamide. One potential direction is to further investigate its mechanism of action and its potential therapeutic properties. Another direction is to study the potential side effects of this compound and to determine the optimal dosage for its use in clinical settings. Additionally, further studies are needed to determine the potential of this compound as a treatment for autoimmune diseases and other diseases that involve inflammation and immune dysfunction.
In conclusion, this compound is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. It has been studied for its anti-inflammatory, anti-cancer, and immunomodulatory effects, and has shown promise as a potential candidate for the treatment of various diseases. Further studies are needed to determine the optimal dosage and potential side effects of this compound, as well as its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(trifluoromethyl)pyridine-3-carboxamide involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-(trifluoromethyl)pyridine-3-carboxylic acid in the presence of a catalyst. The resulting product is then treated with ethylamine to yield the final compound, this compound.
Applications De Recherche Scientifique
N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(trifluoromethyl)pyridine-3-carboxamide has been used in various scientific research studies for its potential therapeutic properties. It has been studied for its anti-inflammatory, anti-cancer, and anti-tumor effects. This compound has also been shown to have immunomodulatory properties, which make it a potential candidate for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c1-24-13-9-10(4-5-12(13)22)6-8-21-15(23)11-3-2-7-20-14(11)16(17,18)19/h2-5,7,9,22H,6,8H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNJTLORWLJNGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCNC(=O)C2=C(N=CC=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(2E,4E)-hexa-2,4-dienyl] [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7678870.png)
![5-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-methyltetrazole](/img/structure/B7678876.png)
![1-methyl-5-[(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)methylsulfonyl]-1,2,4-triazole](/img/structure/B7678890.png)
![6-Methoxy-2-[[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]pyridazin-3-one](/img/structure/B7678907.png)
![2-[[N-(2-hydroxyethyl)anilino]methyl]-6-methylpyridin-3-ol](/img/structure/B7678908.png)
![N,N-diethyl-4-[(3-hydroxyphenyl)methylamino]benzamide](/img/structure/B7678925.png)

![2-[3-(4-Chlorophenyl)-5-[(1-ethenylpyrazol-4-yl)methylamino]pyrazol-1-yl]ethanol](/img/structure/B7678931.png)

![6-Methoxy-2-[(6-methoxypyridin-2-yl)methyl]pyridazin-3-one](/img/structure/B7678933.png)
![1-(4-Acetylpiperazin-1-yl)-3-[(4-chlorothiophen-2-yl)methylamino]propan-1-one](/img/structure/B7678940.png)
![methyl (2R)-2-[(1-tert-butyltriazol-4-yl)methylamino]propanoate](/img/structure/B7678955.png)
![[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]-[2-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7678974.png)

